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molecular formula C11H7ClFNS B8302829 5-Chloro-3-fluoro-2-phenylthiopyridine

5-Chloro-3-fluoro-2-phenylthiopyridine

Cat. No. B8302829
M. Wt: 239.70 g/mol
InChI Key: QLDCNZODEBDKFY-UHFFFAOYSA-N
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Patent
US06191280B1

Procedure details

Starting from 93 g (0.508 mol) of 2,3-difluoro-5-chloropyridine, 58.8 g (0.5276 mol) of 98.7% pure thiophenol and 3.2 mg (0.01 mol %) of copper powder which were stirred in a pressure apparatus at 185° C. for 1.5 h and worked up by the method of Example 1, 121.5 g (99.9% of theory) of the title compound were obtained as a colorless oil. 1H-NMR (ppm, d6DMSO) 8.35 (s/1H), 8.05 (d/1H), 7.4-7.6 (m/5H).
Quantity
93 g
Type
reactant
Reaction Step One
Quantity
58.8 g
Type
reactant
Reaction Step Two
Name
copper
Quantity
3.2 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
F[C:2]1[C:7]([F:8])=[CH:6][C:5]([Cl:9])=[CH:4][N:3]=1.[C:10]1([SH:16])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>[Cu]>[Cl:9][C:5]1[CH:6]=[C:7]([F:8])[C:2]([S:16][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[N:3][CH:4]=1

Inputs

Step One
Name
Quantity
93 g
Type
reactant
Smiles
FC1=NC=C(C=C1F)Cl
Step Two
Name
Quantity
58.8 g
Type
reactant
Smiles
C1(=CC=CC=C1)S
Step Three
Name
copper
Quantity
3.2 mg
Type
catalyst
Smiles
[Cu]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
185 °C
Stirring
Type
CUSTOM
Details
were stirred in a pressure apparatus at 185° C. for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
ClC=1C=C(C(=NC1)SC1=CC=CC=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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